2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C5H10Br2N·HCl It is known for its unique structure, which includes a dibromocyclopropyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride typically involves the reaction of 2,2-dibromocyclopropane with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the dibromocyclopropyl group to less brominated or non-brominated derivatives.
Substitution: The bromine atoms in the dibromocyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols. Substitution reactions can result in the formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The dibromocyclopropyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-dichlorocyclopropyl)ethan-1-amine hydrochloride
- 2-(2,2-difluorocyclopropyl)ethan-1-amine hydrochloride
- 2-(2,2-diiodocyclopropyl)ethan-1-amine hydrochloride
Uniqueness
2-(2,2-dibromocyclopropyl)ethan-1-amine hydrochloride is unique due to the presence of the dibromocyclopropyl group, which imparts distinct reactivity and properties compared to its dichloro, difluoro, and diiodo analogs. The bromine atoms provide specific steric and electronic effects that influence the compound’s behavior in chemical reactions and biological interactions.
Properties
CAS No. |
2624142-27-2 |
---|---|
Molecular Formula |
C5H10Br2ClN |
Molecular Weight |
279.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.